![molecular formula C20H22N2O6 B3966934 4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B3966934.png)
4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
Overview
Description
4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C20H22N2O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is 386.14778643 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-(2-Furylcarbonyl)-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure
This compound features several notable functional groups, including:
- A furan ring
- A morpholine ring
- A hydroxyl group
These components contribute to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Preparation of furan and morpholine derivatives .
- Coupling with the pyrrolinone core .
- Optimization of reaction conditions to enhance yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of similar structure show significant antimicrobial properties against various pathogens, including:
- Pseudomonas aeruginosa
- Escherichia coli
For instance, a related compound was shown to have a minimum inhibitory concentration (MIC) of 0.21 μM against these bacteria, suggesting strong antibacterial potential .
Antifungal Activity
The compound also displays antifungal activity against species such as:
- Candida spp.
In vitro studies report that certain derivatives significantly inhibit fungal growth, indicating potential for development as antifungal agents .
The biological activity is thought to arise from interactions with specific molecular targets. For example:
- Binding to bacterial DNA gyrase has been identified as a mechanism for antibacterial action, with key interactions involving hydrogen bonds and pi-stacking interactions .
Study 1: Antibacterial Screening
A series of compounds structurally related to this compound were screened for antibacterial activity. The most active compound exhibited an MIC comparable to established antibiotics like ciprofloxacin, indicating its potential as a lead compound in drug development .
Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of derivatives, revealing that compounds with similar furan moieties showed selective action against Gram-positive bacteria and fungi. The results highlighted the importance of structural features in enhancing biological activity .
Data Summary Table
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-13-4-5-14(28-13)17-16(18(23)15-3-2-10-27-15)19(24)20(25)22(17)7-6-21-8-11-26-12-9-21/h2-5,10,17,24H,6-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFUYPDVTNETHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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